molecular formula C27H29N3O6 B1460050 Fmoc-N-Me-His(Boc)-OH CAS No. 2044710-02-1

Fmoc-N-Me-His(Boc)-OH

Cat. No. B1460050
M. Wt: 491.5 g/mol
InChI Key: PKVVXHCOKMCMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Fmoc-N-Me-His(Boc)-OH, along with other Fmoc-protected amino acids, plays a critical role in the synthesis and structure characterization of peptides. The synthesis involves the protection of amino groups and subsequent reactions to form complex peptides.


Molecular Structure Analysis

The molecular formula of Fmoc-N-Me-His(Boc)-OH is C27H29N3O6. Its molecular weight is 491.54 g/mol.


Chemical Reactions Analysis

Fmoc-N-Me-His(Boc)-OH is pivotal in solid-phase peptide synthesis (SPPS). The use of Fmoc and Boc groups for α-amino protection in SPPS is well-established, with specific linkers allowing the combination of these groups for complex peptide synthesis.

Scientific Research Applications

Peptide Synthesis and Structure Characterization

Fmoc-N-Me-His(Boc)-OH, along with other Fmoc-protected amino acids, plays a critical role in the synthesis and structure characterization of peptides. For instance, Fmoc-L-Lys(Boc)-OH, a closely related compound, is used in the synthesis of polypeptides, which have significant implications in understanding and treating diseases. The synthesis involves the protection of amino groups and subsequent reactions to form complex peptides, offering insights into the synthesis methodologies and structural analysis of peptides through techniques like IR and MS spectra (Zhao Yi-nan & Melanie Key, 2013).

Solid-Phase Peptide Synthesis (SPPS)

The compound is also pivotal in solid-phase peptide synthesis (SPPS). The use of Fmoc and Boc groups for α-amino protection in SPPS is well-established, with specific linkers allowing the combination of these groups for complex peptide synthesis. These methodologies offer significant advantages, such as preventing diketopiperazine formation and facilitating on-resin cyclization and disulfide formation, which are crucial in peptide synthesis and structural studies (K. Nandhini, F. Albericio, & B. G. de la Torre, 2022).

Hydrogelation and Self-Assembly

In the realm of material science and nano-architecture, Fmoc-protected amino acids, including derivatives similar to Fmoc-N-Me-His(Boc)-OH, are instrumental in hydrogelation and self-assembly processes. These compounds form specific structures like anisotropic fibrils and isotropic hydrogels, and their self-assembly properties are heavily influenced by their sequence and environmental conditions, paving the way for advanced materials with controlled properties (G. Cheng et al., 2010).

Future Directions

Substitution of natural amino acids by the corresponding N-methyl amino acids is an important strategy for improving the pharmacokinetic properties of bioactive peptides . N-methylation dramatically increases the proteolytic stability of amide bonds, increasing in vivo half life and intestinal permeability of peptides . This suggests that Fmoc-N-Me-His(Boc)-OH and similar compounds could have significant future applications in the development of bioactive peptides.

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVVXHCOKMCMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-His(Boc)-OH
Reactant of Route 2
Fmoc-N-Me-His(Boc)-OH
Reactant of Route 3
Fmoc-N-Me-His(Boc)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-N-Me-His(Boc)-OH
Reactant of Route 5
Fmoc-N-Me-His(Boc)-OH
Reactant of Route 6
Fmoc-N-Me-His(Boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.